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Compound of Interest

Compound Name:
N,N-Dimethyl-indolin-2-

carboxamide HCl

Cat. No.: B8179131

Get Quote

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and

Drug Discovery Professionals Primary Focus: Nociceptin/Orphanin FQ (NOP) Receptor

Antagonists & Peptidomimetic Scaffolds[1][2]

Executive Summary
The N,N-Dimethyl-indolin-2-carboxamide scaffold represents a specialized pharmacophore in

medicinal chemistry, distinct from its aromatic counterpart (indole-2-carboxamide). Its primary

therapeutic value lies in its ability to function as a constrained amino acid mimetic, particularly

in the development of non-peptide G-protein coupled receptor (GPCR) modulators.

This guide focuses on the critical Structure-Activity Relationship (SAR) data established by

Hayashi et al., who identified this scaffold as a potent anchor for Nociceptin/Orphanin FQ

(NOP) receptor antagonists.[1] Unlike the planar indole nucleus, the indoline (2,3-

dihydroindole) core offers a "puckered" 3D geometry that enhances solubility and provides

unique vector orientation for substituents.
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Primary Target: Human NOP Receptor (hNOP).[1][3]

Mechanism: Competitive Antagonism.

Potency Range: Sub-nanomolar (

nM) for optimized derivatives.

Selectivity: >100-fold over classical opioid receptors (

).

Molecular Architecture & Design Logic
The design of N,N-Dimethyl-indolin-2-carboxamide derivatives relies on three distinct

pharmacophoric regions. Understanding the causality behind these regions is essential for

optimizing potency.
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Region Component Function & Design Logic

Core (A) Indoline (2,3-dihydroindole)

Conformational Constraint:

Unlike the flat indole, the

indoline ring is non-planar. This

reduces

-stacking aggregation and

mimics the proline turn in

peptide chains, positioning the

C2 and N1 substituents in a

specific spatial vector.

Anchor (B)
C2-Carboxamide (

)

Metabolic Shield & H-Bonding:

The tertiary amide (N,N-

dimethyl) prevents proteolytic

cleavage common to

secondary amides. It also

eliminates the H-bond donor

capability, forcing the molecule

to rely on the carbonyl oxygen

for H-bond acceptance, which

is critical for the hydrophobic

pocket of the NOP receptor.

Tail (C) N1-Linker-Warhead

Interaction Driver: The nitrogen

at position 1 serves as the

attachment point for the

"address" domain—typically a

-alanine linker connecting to a

basic amine (e.g., piperidine)

that interacts with the

conserved aspartate residue in

the GPCR binding pocket.

Diagram: Pharmacophore Visualization
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The following diagram illustrates the logical connectivity and functional role of each segment in

the scaffold.
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(Scaffold Rigidity)

C2-N,N-Dimethyl Amide
(Metabolic Stability)C2 Position

N1-Linker (e.g., β-Alanine)
(Spacer)

N1 Position
Distal Basic Amine

(Receptor Interaction)
Cov. Attachment

Click to download full resolution via product page

Caption: Modular breakdown of the N,N-Dimethyl-indolin-2-carboxamide scaffold.

Comparative SAR Analysis
The following analysis synthesizes data from Hayashi et al. and related indoline studies,

comparing the N,N-dimethyl derivative against key alternatives.

The "Amide Switch": Tertiary vs. Secondary Amides
A critical SAR finding is the impact of the amide substitution on NOP receptor affinity.
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Derivative (C2-Substituent) (hNOP) [nM] Interpretation of Activity

(N,N-Dimethyl) 0.5 - 2.0

Optimal. The bulkier dimethyl

group fills a hydrophobic sub-

pocket and prevents H-bond

donor clashes.

(N-Methyl) > 50

Reduced. The presence of the

amide proton (H-bond donor)

is unfavorable in this specific

binding mode.

(Primary) > 200

Poor. High polarity and lack of

hydrophobic bulk lead to loss

of affinity.

(Ester) Inactive

Loss of Function. Esters are

rapidly hydrolyzed and lack the

dipole moment required for the

receptor interaction.

Expert Insight: The superiority of the N,N-dimethyl group is specific to the NOP receptor

antagonist series. In other contexts, such as Trypanosoma brucei inhibitors, the trend is

reversed (

), indicating that the target pocket in the parasite requires a hydrogen bond donor.

The Core Comparison: Indoline vs. Indole
Why use the reduced indoline instead of the aromatic indole?

Chirality: Indoline-2-carboxamide possesses a chiral center at C2. The (S)-enantiomer is

typically the bioactive form, mimicking natural L-amino acids. Indoles are achiral at this

position.
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Solubility: The indoline nitrogen (

) is more basic (though still an amide in this scaffold) and the ring is less lipophilic than the
fully aromatic indole, improving aqueous solubility (

).

Vector: The N1-C2 bond angle in indoline allows for a "bent" conformation that fits the GPCR

transmembrane domain better than the planar indole.

Mechanism of Action: NOP Receptor Antagonism
The N,N-dimethyl-indolin-2-carboxamide derivatives function as competitive antagonists at the

NOP receptor. They block the binding of the endogenous ligand, Nociceptin/Orphanin FQ

(N/OFQ), thereby preventing the activation of the

signaling cascade.

Signaling Pathway Blockade

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8179131?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endogenous N/OFQ

NOP Receptor (GPCR)

Activates

Indoline Antagonist
(N,N-Dimethyl derivative)

Blocks (Competitive)

Gi/o Protein Complex

Prevents Activation

Signal Transduction

Inhibition of cAMP
Ca2+ Channel Closure

Downstream Effects

Analgesia / Anti-Depressant Effect

Physiological Response

Click to download full resolution via product page

Caption: Mechanism of competitive antagonism at the NOP receptor.

Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols outline the synthesis and

validation of these derivatives.

Synthesis of 1-(Substituted)-N,N-Dimethyl-indolin-2-
carboxamide
This protocol utilizes a "Tail-Last" approach, establishing the amide anchor first.
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Reagents:

(S)-Indoline-2-carboxylic acid

Dimethylamine hydrochloride[2]

Coupling Agents: EDC·HCl, HOBt (or HATU)

Base: DIPEA (Diisopropylethylamine)

Solvent: DMF or DCM

Step-by-Step Workflow:

Protection (Optional but Recommended): Protect N1 with Boc anhydride if starting with free

acid to prevent self-coupling.

(S)-Indoline-2-carboxylic acid +

N-Boc-(S)-Indoline-2-COOH

Amide Coupling (The Anchor):

Dissolve N-Boc-acid in DMF. Add DIPEA (3 eq).

Add HATU (1.1 eq) and stir for 15 min.

Add Dimethylamine HCl (1.2 eq). Stir at RT for 4-6h.

Result: N-Boc-N,N-dimethyl-indolin-2-carboxamide.

Deprotection:

Treat with TFA/DCM (1:1) for 1h. Evaporate to dryness.

Result: N,N-dimethyl-indolin-2-carboxamide (free amine salt).

N1-Functionalization (The Tail):
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React the free amine with the appropriate linker (e.g., N-Boc-

-alanine) using standard coupling (EDC/HOBt).

Perform final deprotection and functionalization of the distal amine.

Functional Assay: Binding
This assay validates the antagonist activity by measuring the inhibition of G-protein activation.

Cell Line: CHO cells stably expressing hNOP.

Tracer:

(0.1 nM).

Agonist: Nociceptin (N/OFQ) at

concentration.

Protocol:

Incubate membranes with test compound (indoline derivative) for 30 min.

Add Agonist and Tracer. Incubate 60 min at 30°C.

Filter through GF/B filters.

Data Analysis: Calculate

based on the reduction of Agonist-induced binding.

(antagonist constant) is derived using the Cheng-Prusoff equation.
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Caption: Synthetic route for N,N-dimethyl-indolin-2-carboxamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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